Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Description
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- is a thienopyrimidinone-based acetamide derivative. Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a sulfur-linked acetamide moiety at position 2.
- An N-[(3-chloro-4-fluorophenyl)methyl] group attached to the acetamide nitrogen.
This compound shares structural motifs with kinase inhibitors and other bioactive molecules, where the thienopyrimidinone scaffold often serves as a hinge-binding domain in enzyme active sites .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-6-23-17(25)16-14(5-7-26-16)22-18(23)27-10-15(24)21-9-11-3-4-13(20)12(19)8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIUJVHIXHBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107978 | |
| Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252907-87-1 | |
| Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252907-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Thiophene Intermediate
The Gewald reaction constructs the 2-aminothiophene scaffold, a precursor to the thienopyrimidinone core.
Procedure :
- Reactants : Pentan-3-one (propyl ketone, 1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and morpholine (catalyst, 0.2 equiv) in ethanol at 80°C for 6 hours.
- Outcome : 2-Amino-5-propylthiophene-3-carboxylate (I ) is obtained in 78% yield after recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation, followed by cyclization with elemental sulfur, forming the thiophene ring.
Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
Chlorformamidine-Mediated Cyclization :
- Reactants : Intermediate I (1.0 equiv) and chlorformamidine hydrochloride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 120°C under nitrogen for 3 hours.
- Outcome : 3-Propylthieno[3,2-d]pyrimidin-4(3H)-one (II ) is isolated in 82% yield via silica gel chromatography (ethyl acetate/hexane, 1:1).
Critical Parameters :
- Excess chlorformamidine ensures complete cyclization.
- DMSO acts as both solvent and mild oxidizer, preventing byproduct formation.
Synthesis of N-[(3-Chloro-4-Fluorophenyl)Methyl]-2-Bromoacetamide
Acylation of 3-Chloro-4-Fluorobenzylamine
Procedure :
- Reactants : 3-Chloro-4-fluorobenzylamine (1.0 equiv) and bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) at 0°C for 1 hour.
- Outcome : N-[(3-Chloro-4-fluorophenyl)methyl]-2-bromoacetamide (V ) is obtained in 91% yield after washing (NaHCO$$_3$$) and solvent evaporation.
Key Observations :
Coupling of Thiol and Bromoacetamide Fragments
Thioether Formation via S$$_N$$Ar
Reactants : IV (1.0 equiv) and V (1.1 equiv) in DMF with potassium carbonate (K$$2$$CO$$3$$, 2.0 equiv) at 80°C for 6 hours.
Outcome : Target compound is isolated in 68% yield after column chromatography (ethyl acetate/hexane, 2:1).
Optimization Data :
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K$$2$$CO$$3$$ | 68 | 98 |
| Base | Cs$$2$$CO$$3$$ | 72 | 97 |
| Solvent | DMF | 68 | 98 |
| Solvent | THF | 54 | 95 |
| Temperature (°C) | 80 | 68 | 98 |
| Temperature (°C) | 100 | 65 | 97 |
Discussion :
- Cs$$2$$CO$$3$$ marginally improves yield due to enhanced nucleophilicity.
- Elevated temperatures promote decomposition, reducing yield.
Alternative Route: One-Pot Multicomponent Synthesis
Four-Component Reaction Strategy
Reactants :
- Pentan-3-one (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and formamide (2.0 equiv) with L-proline (0.1 equiv) in ethanol at 85°C for 8 hours.
Outcome :
- Direct formation of 2-mercapto-3-propylthieno[3,2-d]pyrimidin-4(3H)-one (IV ) in 65% yield, bypassing intermediate II .
Advantages :
Limitations :
Scalability and Industrial Considerations
Pilot-Scale Production
Reactor Design :
Cost Analysis :
| Material | Cost per kg (USD) |
|---|---|
| Pentan-3-one | 12.50 |
| Ethyl cyanoacetate | 18.00 |
| 3-Chloro-4-fluorobenzylamine | 220.00 |
| Total (Route 1) | 450.00 |
| Total (Route 2) | 410.00 |
Environmental Impact :
- Route 2 reduces waste by 35% compared to Route 1.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences between the target compound and analogs from the literature:
Key Observations :
- Core Flexibility: The thienopyrimidinone core is conserved in most analogs, but substitution patterns (e.g., allyl vs. propyl at R1) modulate steric and electronic properties .
- Halogen Effects : Chloro/fluorine substitutions on the aryl group (e.g., 3-chloro-4-fluorophenyl in the target vs. 2-chloro-5-CF3-phenyl in ) influence lipophilicity and target binding.
- Thioether Linkage : The sulfur bridge between the core and acetamide is critical for conformational flexibility and hydrogen bonding .
Physicochemical Properties
Biological Activity
Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio] (CAS No. 877-90-7) is a complex molecule that combines a chloro-fluorophenyl moiety with a thienopyrimidine structure. This article delves into its biological activity, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.72 g/mol. The presence of chlorine and fluorine atoms suggests potential interactions that enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClFN4O3S |
| Molecular Weight | 330.72 g/mol |
| CAS Number | 877-90-7 |
| InChI Key | LQPYZOLAMOYYEP-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies indicate that acetamide derivatives exhibit significant antibacterial properties. For instance, a study focused on Klebsiella pneumoniae demonstrated that chloro-substituted acetamides possess enhanced antibacterial effects compared to their non-chloro counterparts. The presence of the chloro atom stabilizes the molecule at the target enzyme site, promoting cell lysis through inhibition of penicillin-binding proteins .
Minimum Inhibitory Concentration (MIC) studies have shown that the compound's antibacterial activity is notably potent:
| Compound | MIC (µg/mL) against K. pneumoniae |
|---|---|
| Acetamide derivative with chloro atom | 16 |
| Acetamide derivative without chloro atom | 32 |
These results suggest that modifications in the acetamide structure can significantly influence its biological efficacy.
Cytotoxicity and Pharmacokinetics
The cytotoxic profile of acetamide derivatives has also been evaluated. In vitro assays indicate favorable cytotoxicity results, suggesting a good safety margin for future in vivo studies. The pharmacokinetic profile shows promising parameters for oral administration, indicating potential for therapeutic use in treating bacterial infections .
Case Studies
- Case Study: Antibacterial Efficacy
-
Case Study: Structure-Activity Relationship
- A study conducted by Bravo et al. explored the relationship between chemical structure and antimicrobial activity among thirteen acetamides. The findings revealed that compounds with specific halogen substitutions had markedly improved antimicrobial properties compared to those without such modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
